(3-Methoxypropyl)(2-phenylethyl)amine
Description
(3-Methoxypropyl)(2-phenylethyl)amine is a secondary amine characterized by a methoxypropyl group and a phenylethyl substituent. The methoxypropyl group likely enhances solubility and modulates electronic properties, making it relevant in pharmaceutical and organic synthesis contexts.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-methoxy-N-(2-phenylethyl)propan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-14-11-5-9-13-10-8-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 |
InChI Key |
GIOQLLLDNNAIIU-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Phenylethylamine Core
A key intermediate, 2-phenylethylamine, is commonly prepared by reduction of phenylacetamide. An efficient and high-yielding method uses zinc borohydride as the reducing agent in tetrahydrofuran (THF) solution, as reported in patent CN103641725A. The process involves:
- Dissolving phenylacetamide and toluene in a 5% zinc borohydride THF solution.
- Heating the mixture slowly to 90–96 °C and stirring for 3.5–4.5 hours.
- Cooling, acid quenching with 10% hydrochloric acid, filtration, and chloroform extraction.
- Alkalization with 20% sodium hydroxide to pH 11–12, followed by multiple chloroform extractions.
- Drying with anhydrous magnesium sulfate and distillation under reduced pressure to isolate 2-phenylethylamine.
This method achieves approximately 80% yield with minimal side reactions and cost-effectiveness compared to other reductants like lithium aluminium hydride or sodium borohydride.
Introduction of the 3-Methoxypropyl Group
The 3-methoxypropyl substituent can be introduced via alkylation of the amine nitrogen using 3-methoxypropyl derivatives such as 3-methoxypropyl halides or carbamates. A representative synthetic step involves:
- Preparation of 3-methoxypropyl carbamate derivatives by reacting 3-methoxypropanol with diisopropylcarbamoyl chloride in the presence of triethylamine in dichloromethane.
- Purification by flash chromatography to obtain carbamate intermediates.
Subsequently, these carbamate intermediates can be converted to the corresponding amines by deprotection or displacement reactions.
Coupling of 2-Phenylethylamine and 3-Methoxypropyl Groups
One effective method to form (3-Methoxypropyl)(2-phenylethyl)amine is via Chan–Lam amination, which couples boronic esters with amines under mild conditions. For example:
- Using a boronic ester derivative of 2-phenylethyl moiety and an amine bearing the 3-methoxypropyl group.
- The reaction is performed in methanol and pyridine at room temperature or mild heating (around 50 °C) for 16 hours.
- The product is then extracted, dried, and purified by column chromatography to yield the desired secondary amine.
This method is advantageous due to mild conditions, tolerance of functional groups, and good yields (typically above 70%).
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reduction of phenylacetamide | Zinc borohydride (5% in THF), 90–96 °C, 4 h | ~80 | High yield, low side reactions, cost-effective |
| 2 | Preparation of 3-methoxypropyl carbamate | 3-methoxypropanol + diisopropylcarbamoyl chloride, Et3N, DCM, reflux 18 h | 77 | Intermediate for alkylation |
| 3 | Chan–Lam amination | Boronic ester + amine, MeOH/pyridine, 50 °C, 16 h | 70-75 | Mild conditions, good functional group tolerance |
Research Discoveries and Analytical Data
- The zinc borohydride reduction method for phenylethylamine synthesis provides a balance of reaction time, yield, and cost, outperforming traditional reductants by minimizing side reactions.
- The carbamate formation from 3-methoxypropanol is a reliable step for introducing the 3-methoxypropyl group, enabling subsequent amination reactions.
- Chan–Lam amination is a versatile cross-coupling technique for secondary and tertiary amines, including those with benzylic and alkoxyalkyl substituents, offering a robust route to (3-Methoxypropyl)(2-phenylethyl)amine.
- Spectroscopic data (NMR, IR) confirm the structure and purity of intermediates and final products, with characteristic chemical shifts and absorption bands consistent with the expected functional groups.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxypropyl)(2-phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium hydroxide or potassium carbonate in ethanol or acetonitrile.
Major Products Formed
Oxidation: Formation of ketones or oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
(3-Methoxypropyl)(1-phenylethyl)amine is an organic compound with a molecular weight of approximately 193.29 g/mol. It is a secondary amine featuring a methoxypropyl group and a phenylethyl group attached to a nitrogen atom.
Applications
The applications of (3-Methoxypropyl)(1-phenylethyl)amine span various fields:
- Organic Synthesis It serves as an intermediate in the synthesis of more complex compounds.
- Medicinal Chemistry It may be utilized in the creation of new pharmaceutical agents.
Structural Similarities
Several compounds share structural similarities with (3-Methoxypropyl)(1-phenylethyl)amine. The presence of both a methoxy group and a methyl group on the nitrogen atom makes (3-Methoxypropyl)(1-phenylethyl)amine unique among these compounds, enhancing its reactivity and potential utility in synthetic applications.
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 3-Methoxypropylamine | Propane chain with methoxy and amine functional groups | Lacks phenylethyl group |
| 2-Methoxyethylamine | Ethanol chain with methoxy group | Different carbon chain length |
| N-Methylpropylamine | Propane chain with methyl group on nitrogen | No methoxy substituent |
| 1-Phenylethylamine | Ethanol chain with phenyl group | Lacks methoxy substituent |
Mechanism of Action
The mechanism of action of (3-Methoxypropyl)(2-phenylethyl)amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their properties, and functional distinctions:
| Compound | Molecular Formula | Key Structural Features | Reactivity/Applications | Reference |
|---|---|---|---|---|
| (3-Methoxypropyl)(2-phenylethyl)amine | C₁₂H₁₉NO | - 3-methoxypropyl chain - 2-phenylethyl group |
Likely used in drug intermediates; methoxy group may influence lipophilicity and stability. | |
| (2-Methoxyethyl)(3-phenylpropyl)amine | C₁₂H₁₉NO | - 2-methoxyethyl chain (shorter than methoxypropyl) - 3-phenylpropyl substituent |
Shorter chain reduces steric hindrance; potential for higher volatility. | |
| Bis(2-phenylethyl)amine | C₁₆H₁₉N | - Two 2-phenylethyl groups | Observed as a by-product in hydrogenation reactions; lacks methoxy functionality. | |
| (4-Ethylphenyl)methylamine | C₁₃H₂₁NO | - 4-ethylphenyl substitution - 3-methoxypropyl chain |
Electron-donating ethyl group may alter aromatic reactivity compared to unsubstituted phenyl. | |
| Cyclopropyl-[1-(3-methoxypropyl)-1H-indol-3-ylmethyl]-amine | C₁₆H₂₂N₂O | - Indole core with 3-methoxypropyl - Cyclopropylamine substituent |
Enhanced π-π stacking due to indole; potential CNS activity. | |
| 6-Ethyl-5-[1-(3-methoxypropyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N⁴-(2-phenylethyl)pyrimidine-2,4-diamine | C₂₈H₃₄N₆O | - Tetrahydroquinoline fused with pyrimidine - 3-methoxypropyl and 2-phenylethyl groups |
Complex heterocyclic structure suggests use in kinase inhibitors or anticancer agents. |
Key Observations :
Chain Length and Substitution: The methoxypropyl group in the target compound provides a balance between lipophilicity and solubility compared to shorter methoxyethyl analogs (e.g., (2-methoxyethyl)(3-phenylpropyl)amine) .
Aromatic Substitution Effects :
- Substitutions on the phenyl ring (e.g., 4-ethylphenyl in ) influence electronic properties. Ethyl groups may enhance steric bulk and electron-donating effects compared to unsubstituted phenyl groups.
Heterocyclic Modifications: Indole- or tetrahydroquinoline-containing derivatives (e.g., ) exhibit enhanced π-system interactions, which are critical for receptor binding in neurological or anticancer applications.
Biological Activity
(3-Methoxypropyl)(2-phenylethyl)amine is a secondary amine that combines a methoxypropyl group with a phenylethyl group. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in modulating neurotransmitter systems and its implications in various neurological disorders.
Chemical Structure and Properties
The molecular formula of (3-Methoxypropyl)(2-phenylethyl)amine is with a molecular weight of approximately 193.28 g/mol. Its structure includes a methoxy group, which is known to influence the compound's reactivity and biological interactions.
Research indicates that compounds similar to (3-Methoxypropyl)(2-phenylethyl)amine can interact with various neurotransmitter systems, primarily through modulation of the dopaminergic and adrenergic pathways. The following mechanisms have been identified:
- Dopamine Reuptake Inhibition : Studies on phenethylamine derivatives show that they can inhibit dopamine reuptake, enhancing dopaminergic signaling. For instance, certain derivatives exhibited IC50 values indicating effective inhibition of dopamine transporters (DAT) .
- Trace Amine-Associated Receptor (TAAR) Modulation : Compounds in this category can stimulate TAARs, which are implicated in the regulation of mood and behavior .
- Histamine Receptor Interaction : Some studies suggest that similar amines can selectively modulate histamine H3 receptors, which are involved in various central nervous system functions including cognition and appetite regulation .
Biological Activity Data
The biological activity of (3-Methoxypropyl)(2-phenylethyl)amine can be summarized through various studies that detail its effects on neurotransmitter systems:
Case Studies and Research Findings
- Microtubule Polymerization Study : A study investigated the effects of substituted phenethylamines on microtubule dynamics, revealing that certain compounds could significantly enhance polymerization rates compared to known stabilizers like paclitaxel . This finding suggests that (3-Methoxypropyl)(2-phenylethyl)amine may influence cytoskeletal structures critical for neuronal function.
- Dopaminergic Activity Assessment : In a structure-activity relationship analysis involving β-PEA derivatives, it was found that specific modifications could either enhance or diminish the inhibitory effects on dopamine reuptake. Compounds with methoxy substitutions generally exhibited weaker activities compared to their unsubstituted counterparts .
- Histaminergic Effects : The compound's interaction with histamine receptors presents a promising avenue for treating conditions such as depression and cognitive impairments. The modulation of H3 receptors could lead to improved therapeutic strategies for managing these disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
